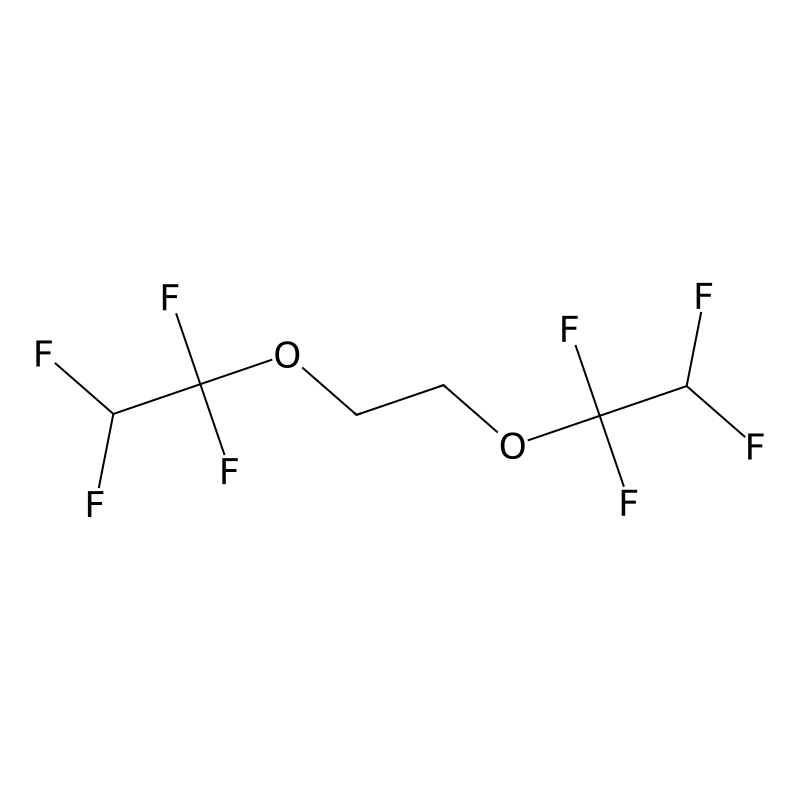

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane is a fluorinated compound with the molecular formula C₆H₆F₈O₂ and a molecular weight of 262.1 g/mol. It is characterized by its two ether linkages, which contribute to its unique chemical properties. This compound is utilized primarily in research settings due to its stability and ability to interact with various chemical species, particularly in the context of lithium-metal batteries and other electrochemical applications .

The synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane involves several methods:

- Fluorination: The introduction of fluorine atoms into ethylene glycol ethers can be achieved through various fluorination techniques.

- Etherification: The reaction of tetrafluoroethanol with ethylene glycol under acidic or basic conditions can yield this compound.

- Oxidative Coupling: This method has been used to create dimeric ligands from simpler precursors that include 1,2-bis(1,10-phenanthrolinyl)ethane and similar structures .

This compound finds applications in several fields:

- Lithium-Metal Batteries: It serves as a co-solvent in electrolytes, contributing to improved cycling performance and safety by forming a stable SEI layer.

- Research: Its unique properties make it valuable in studies related to conformational analysis and ligand synthesis for various chemical applications .

- Fluorescent Materials: Its derivatives are explored for use in fluorescent materials due to their intense emission spectra.

Interaction studies have shown that 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane coordinates weakly with lithium ions. This interaction influences the solvation structure of electrolytes in lithium-metal batteries and alters the electrochemical behavior of these systems. Research indicates that this compound can significantly enhance the stability and efficiency of battery performance during high-voltage cycling .

Several compounds share structural similarities with 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Bis(2,2-difluoroethoxy)ethane | C₆H₈F₄O₂ | Contains difluorinated ether groups |

| 1-(Perfluoropropyl)-2-(perfluorobutoxy)ethane | C₉H₁₈F₈O₂ | Incorporates longer perfluorinated chains |

| Ethylene glycol bis(2-fluoroethyl)ether | C₈H₁₀F₂O₂ | Lacks the tetrafluorinated structure but retains ether linkages |

Uniqueness

The uniqueness of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane lies in its highly fluorinated structure that enhances its stability and interaction capabilities compared to other similar compounds. Its specific role as a co-solvent in lithium-metal batteries further distinguishes it from other ethers and fluorinated compounds .